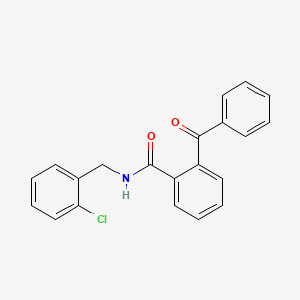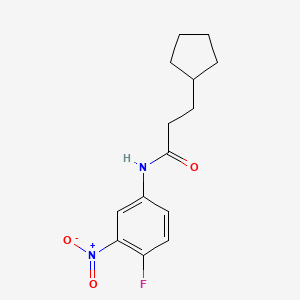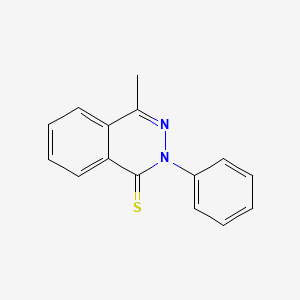![molecular formula C14H12ClNO4S B5796387 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate, also known as CP94, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known to have a wide range of biological activities. CP94 has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has also been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide, which is known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has been shown to exhibit anti-inflammatory and analgesic properties in various animal models of inflammation and pain. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has been shown to inhibit the production of prostaglandins and nitric oxide, which are known to play a role in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate. Another potential direction is the study of the neuroprotective effects of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate in animal models of neurodegenerative diseases. Additionally, the development of more water-soluble formulations of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate may improve its efficacy in certain experiments. Finally, the study of the long-term effects of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate in animal models may provide insight into its potential use in the treatment of human diseases.
Synthesemethoden
The synthesis of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate involves the reaction of 4-aminophenyl acetate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is a white crystalline powder that is purified by recrystallization.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)sulfonylamino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-10(17)20-13-6-4-12(5-7-13)16-21(18,19)14-8-2-11(15)3-9-14/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYRGAPUQFYQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)



![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)
![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)